tert-butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates It features a tert-butyl group, a thiazole ring, and an ethyl linkage to a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative. One common method involves the use of tert-butyl carbamate and 2-bromoethyl thiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for further investigation in enzyme-related studies .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is being investigated for its role in drug development, particularly as a scaffold for designing new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for creating novel compounds with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate involves its interaction with molecular targets such as enzymes. The thiazole ring and carbamate group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This compound may also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
- tert-Butyl N-[2-(1,3-thiazol-2-yl)sulfamoyl]carbamate
- tert-Butyl N-[2-(1,3-thiazol-2-yl)carbamoyl]pyridin-3-ylcarbamate
Comparison: Compared to similar compounds, tert-butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate is unique due to its specific ethyl linkage and the presence of the thiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential as an enzyme inhibitor highlight its uniqueness .
Properties
Molecular Formula |
C10H16N2O2S |
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Molecular Weight |
228.31 g/mol |
IUPAC Name |
tert-butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-5-4-8-11-6-7-15-8/h6-7H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
OAXRZWYVAKGJPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC=CS1 |
Origin of Product |
United States |
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